3-(diethylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide
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Overview
Description
3-(diethylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide core substituted with diethylsulfamoyl, methyl, and nitrophenyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the benzamide core through an amide coupling reaction with 4-nitroaniline.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(diethylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, such as the reduction of the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, amines, and other derivatives that retain the benzamide core structure .
Scientific Research Applications
Chemistry
In chemistry, 3-(diethylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications .
Medicine
In medicine, derivatives of this compound are being investigated for their potential use as pharmaceuticals. The presence of the diethylsulfamoyl group is believed to enhance the compound’s bioavailability and efficacy in targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 3-(diethylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The diethylsulfamoyl group enhances the compound’s solubility and facilitates its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 4-(diethylsulfamoyl)-N-(4-nitrophenyl)benzamide
- 3-(diethylsulfamoyl)-4-methyl-N-(4-aminophenyl)benzamide
- 3-(diethylsulfamoyl)-4-methyl-N-(4-chlorophenyl)benzamide
Uniqueness
Compared to similar compounds, 3-(diethylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the diethylsulfamoyl and nitrophenyl groups in the same molecule allows for a combination of properties that are not observed in other related compounds .
Properties
IUPAC Name |
3-(diethylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-4-20(5-2)27(25,26)17-12-14(7-6-13(17)3)18(22)19-15-8-10-16(11-9-15)21(23)24/h6-12H,4-5H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFWGZWHUMFBKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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